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Compound of Interest

Compound Name: 6-Bromo-5-hydroxyindole

CAS No.: 211808-66-1

Cat. No.: B2639118

Get Quote

Target Molecule: 6-Bromo-1H-indol-5-ol (CAS: 211808-66-1) Methodology: 1H / 13C NMR, 2D

Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY) Solvent System: DMSO-d₆

(Recommended for exchangeable protons)

Abstract & Strategic Significance
6-Bromo-5-hydroxyindole is a critical pharmacophore and synthetic intermediate, notably

serving as a core scaffold for antiviral agents like Umifenovir (Arbidol) and various marine

alkaloid analogs. Precise structural assignment of this isomer is challenging due to the specific

substitution pattern on the benzenoid ring, which renders the aromatic protons (H-4 and H-7)

as isolated singlets (para-substitution). Misassignment of these regioisomers is a common

pitfall. This protocol provides a definitive, self-validating workflow to distinguish the 6-bromo-5-

hydroxy isomer from its 5-bromo-6-hydroxy or 4/7-substituted counterparts using scalar and

dipolar coupling networks.

Experimental Protocol
Sample Preparation[1]
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Solvent Choice:DMSO-d₆ (99.9% D) is strictly required. Chloroform-d (CDCl₃) often leads to

broadening or loss of the hydroxyl (-OH) and amine (-NH) signals due to exchange, and poor

solubility can result in aggregation effects.

Concentration: Prepare a 10–15 mg sample in 0.6 mL solvent for optimal 13C sensitivity.

Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to

minimize shimming artifacts.

Instrument Parameters (600 MHz equiv.)

Experiment
Pulse
Sequence

Scans (NS) TD (Points)
Spectral
Width
(ppm)

Critical
Parameter

1H 1D zg30 16 64k 14
D1 = 2.0s

(Relaxation)

13C {1H} zgpg30 1024 64k 240 D1 = 2.0s

COSY cosygpppqf 8 2048 x 256 10 x 10
Gradient

selection

HSQC
hsqcedetgpsi

sp2.3
8 2048 x 256 10 x 160

Multiplicity

edited

(CH/CH3 up,

CH2 down)

HMBC
hmbcgplpndq

f
16 4096 x 256 10 x 240

J(CH) long

range = 8 Hz

NOESY noesygpphp 16 2048 x 256 10 x 10
Mixing time =

300-500 ms

Structural Analysis & Assignment Logic
The Numbering Scheme
The indole core is numbered starting from the Nitrogen (1).

Pyrrole Ring: N-1, C-2, C-3.
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Benzene Ring: C-4, C-5 (OH), C-6 (Br), C-7.

Junctions: C-3a (between 3 and 4), C-7a (between 7 and 1).

1H NMR Assignment Strategy
The 1H spectrum will display four aromatic signals and two exchangeable protons.

Exchangeable Protons (Broad Singlets):

H-1 (NH): Most deshielded (~10.8 – 11.2 ppm).

5-OH: Variable, typically ~8.5 – 9.5 ppm in DMSO-d₆. Tip: Add D₂O to confirm

disappearance.

Pyrrole Protons (Coupled System):

H-2: Typically a triplet or doublet of doublets (~7.2 – 7.4 ppm) due to coupling with H-3 and

NH.

H-3: Upfield doublet or dd (~6.2 – 6.4 ppm).

Validation:COSY correlation between H-2 and H-3 is the anchor point.

Benzenoid Protons (The Critical Pair):

The 5,6-substitution pattern leaves H-4 and H-7 isolated.

Appearance: Both appear as singlets (para-coupling J < 1 Hz is usually unresolved).

Differentiation Logic (The "NOE Check"):

H-4: Spatially close to H-3.[1] A strong NOE correlation to H-3 identifies this singlet.

H-7: Spatially close to NH (H-1). A strong NOE correlation to the NH signal identifies this

singlet.

13C NMR Assignment Strategy
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C-5 (C-OH): Most deshielded quaternary carbon on the benzene ring (~148–152 ppm).

C-6 (C-Br): Distinctive shift. While halogens are electronegative, the heavy atom effect of

Bromine often results in an upfield shift relative to hydrogen (~105–115 ppm).

C-2 & C-3: Identified via HSQC from H-2 and H-3.

Expected Spectral Data (DMSO-d₆)
Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules

for indole derivatives.

Table 1: 1H NMR Assignment
Position Shift (δ ppm) Multiplicity J (Hz)

Assignment
Logic

NH (1) 10.9 - 11.1 br s -
Exchangeable;

NOE to H-2, H-7

OH (5) 8.8 - 9.2 br s -

Exchangeable;

HMBC to C-4, C-

5, C-6

H-4 7.0 - 7.1 s -

Shielded by

ortho-OH. NOE

to H-3.

H-7 7.5 - 7.6 s -

Deshielded by

ortho-Br. NOE to

NH.

H-2 7.2 - 7.3 t / dd 2.5 - 3.0
COSY to H-3 &

NH

H-3 6.3 - 6.4 t / dd 2.5 - 3.0
COSY to H-2;

NOE to H-4

Table 2: 13C NMR Assignment

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2639118?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Shift (δ ppm) Type
HMBC Correlations
(Protons ->
Carbon)

C-5 148 - 150 Cq (C-OH) H-4, H-7 (weak), OH

C-7a 134 - 136 Cq H-1, H-7, H-4 (weak)

C-2 125 - 127 CH H-3, H-1

C-3a 126 - 128 Cq H-2, H-3, H-4

C-6 108 - 112 Cq (C-Br) H-4, H-7

C-7 114 - 116 CH H-1 (weak)

C-3 101 - 103 CH H-2

C-4 104 - 106 CH H-3, OH

Visualization: Assignment Workflow
The following diagram illustrates the logical flow for assigning the regiochemistry of 6-bromo-5-
hydroxyindole, specifically resolving the H-4 vs. H-7 ambiguity.
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Sample: 6-Bromo-5-hydroxyindole
Solvent: DMSO-d6

1H NMR Spectrum
Identify 2 Singlets (Aromatic) + 2 Doublets (Pyrrole)

COSY Experiment
Confirm H2 - H3 Coupling

NOESY / NOE Diff (CRITICAL)
Spatial Correlations

 Anchor H2/H3

Distinguish Singlets

Singlet correlates with H3
Assign as H-4

 NOE(s, H3)

Singlet correlates with NH
Assign as H-7

 NOE(s, NH)

HSQC Experiment
Assign C-4 and C-7

HMBC Experiment
Assign Quaternary C5 (OH) & C6 (Br)

Final Structural Confirmation

Click to download full resolution via product page
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Caption: Logical workflow for distinguishing regioisomers of bromo-hydroxyindole using NOE

constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Spectral Assignment of 6-Bromo-5-
hydroxyindole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2639118/docs#application-note-spectral-assignment-
of-6-bromo-5-hydroxyindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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